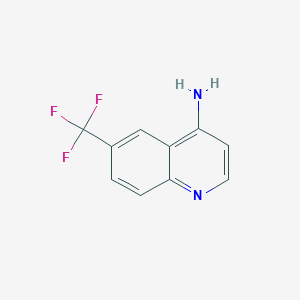

6-(Trifluoromethyl)quinolin-4-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAABMTXRJDIATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371047 | |

| Record name | 6-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247113-89-9 | |

| Record name | 6-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247113-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Medicinal Chemistry

An In-Depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile heterocyclic framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. When combined with fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, the therapeutic potential of the quinoline core is significantly amplified.

The trifluoromethyl group is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[2][3] this compound, the subject of this guide, merges these two critical pharmacophores. It serves as a highly valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.[4][5] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Part 1: Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The compound presents as a solid at room temperature and possesses distinct characteristics owing to its aromatic, heterocyclic nature and the presence of the influential trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 247113-89-9 | [6] |

| Molecular Formula | C₁₀H₇F₃N₂ | [6] |

| Molecular Weight | 212.17 g/mol | [6][7] |

| Appearance | Off-white to grey solid | [8] |

| Melting Point | 115 - 119 °C | [8] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [7][9] |

| LogP (Computed) | 2.8358 | [7][9] |

| Hydrogen Bond Donors | 1 | [7][9] |

| Hydrogen Bond Acceptors | 2 | [7][9] |

| Storage Conditions | Sealed in dry, Room Temperature | [6] |

Part 2: Spectroscopic and Structural Characterization

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques and computational analysis. These methods provide a detailed fingerprint of the molecule's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum will display characteristic signals in the aromatic region corresponding to the protons on the quinoline ring system. The protons of the amino group (-NH₂) will appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

-

¹³C NMR: The carbon spectrum shows a series of signals for the aromatic carbons. Notably, the carbon atom attached to the trifluoromethyl group appears as a quartet due to spin-spin coupling with the three fluorine atoms (¹JCF).[10]

-

¹⁹F NMR: This spectrum provides a clear and unambiguous signal for the trifluoromethyl group, typically appearing as a sharp singlet with a characteristic chemical shift around -61 to -62 ppm.[10]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy helps identify the key functional groups present in the molecule.

-

N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1400 cm⁻¹ region.[11]

-

Aromatic C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ range are assigned to the stretching vibrations of the quinoline ring.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition (C₁₀H₇F₃N₂).[12]

X-Ray Crystallography

Single-crystal X-ray diffraction studies on derivatives of this scaffold reveal important structural details. For instance, analysis of related 4-anilinoquinolines shows a notable dihedral angle between the quinoline and aniline ring systems, which can be critical for binding to biological targets like kinase enzymes.[12] The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking.[13]

Part 3: Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and effective method for synthesizing the 6-amino-4-(trifluoromethyl)quinoline core involves an intramolecular electrophilic aromatic substitution (cyclization) reaction. This process typically starts from trifluoromethyl-substituted enamino ketones, which are treated with a strong acid catalyst like concentrated sulfuric acid at elevated temperatures.[10]

Caption: General synthetic scheme for 6-(Trifluoromethyl)quinoline derivatives.

Experimental Protocol: Synthesis of 6-amino-4-(trifluoromethyl)quinolines [10]

-

Step 1: Formation of Enamino Ketone: A mixture of a 4-substituted aniline and a trifluoromethyl-substituted β-enone is refluxed in a suitable solvent (e.g., ethanol) to facilitate condensation and form the enamino ketone intermediate.

-

Step 2: Cyclization: The isolated enamino ketone is added portion-wise to concentrated sulfuric acid.

-

Step 3: Heating: The reaction mixture is heated to approximately 120 °C for several hours (e.g., 10 hours) to drive the intramolecular cyclization.

-

Step 4: Work-up: The mixture is cooled to room temperature and carefully poured onto crushed ice.

-

Step 5: Neutralization & Extraction: The aqueous solution is neutralized with a base (e.g., NH₄OH) to precipitate the crude product, which is then extracted with an organic solvent (e.g., ethyl acetate).

-

Step 6: Purification: The final product is purified using column chromatography on silica gel.

Key Reactivity

The chemical behavior of this compound is dominated by the nucleophilicity of the 4-amino group and the electrophilic character of the quinoline ring, which is modulated by the -CF₃ substituent.

-

Reactions at the 4-Amino Group: The primary amine is a versatile handle for derivatization. It readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines), a reaction often used to link the quinoline core to other pharmacophores.[14] It can also act as a nucleophile in substitution reactions, for example, reacting with activated chloroquinolines or chloropyrimidines to form 4-anilinoquinoline or related structures, which are potent kinase inhibitors.[12][15]

-

Reactions on the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution. However, the trifluoromethyl group is strongly deactivating, directing incoming electrophiles primarily to the 5- and 7-positions of the ring.

Caption: Reactivity of the 4-amino group for scaffold elaboration.

Part 4: Applications in Drug Discovery

The this compound scaffold is a validated starting point for the development of therapeutics targeting a range of diseases.

Kinase Inhibitors in Oncology

The 4-anilinoquinoline framework is a classic "hinge-binding" motif that targets the ATP-binding site of many protein kinases.[12] By synthesizing derivatives where the 4-amino group is linked to other aromatic or heterocyclic systems, researchers have developed potent inhibitors of kinases crucial to cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] The 6-CF₃ group in this context often enhances potency and improves the pharmacokinetic profile of the inhibitor.[16]

Microtubule Polymerization Inhibitors

Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)quinolin-4-amine can act as potent microtubule-targeted agents.[4] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. This mechanism is similar to that of established anticancer agents like colchicine.[4]

Antimalarial and Anti-inflammatory Agents

The 4-aminoquinoline core is famously the basis for antimalarial drugs like chloroquine.[5] While resistance is a significant challenge, the development of novel analogs is an active area of research. The introduction of a trifluoromethyl group can alter the molecule's properties in ways that may help overcome existing resistance mechanisms. Furthermore, certain quinoline derivatives have shown potential as anti-inflammatory and anti-ulcer agents, suggesting broader therapeutic applicability.[5][17]

Caption: Major therapeutic applications derived from the core scaffold.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound and its derivatives.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement Text | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [7][8][18] |

| H315 | Causes skin irritation. | [7][18][19] | |

| H319 | Causes serious eye irritation. | [7][18][19] | |

| H335 | May cause respiratory irritation. | [7][18][19] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][19] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [18][19] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [19] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [19] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [19] |

Handling and Storage Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[19][20]

-

Handling: Avoid formation of dust and aerosols. Do not get in eyes, on skin, or on clothing.[18][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][8][18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a strategically important molecule in contemporary drug discovery. It successfully combines the biologically validated quinoline nucleus with the property-enhancing trifluoromethyl group. Its accessible synthesis, versatile reactivity, and proven utility as a scaffold for potent kinase inhibitors and microtubule-disrupting agents underscore its value to the medicinal chemistry community. A thorough understanding of its chemical properties, spectroscopic profile, and safety requirements is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. keyorganics.net [keyorganics.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one Safety Data Sheets(SDS) lookchem [lookchem.com]

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine (CAS: 247113-89-9)

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and delve into its established and potential applications as a pivotal building block for therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable scaffold.

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[1] Its rigid structure and opportunities for diverse functionalization have made it the core of numerous approved drugs, spanning therapeutic areas from antimalarials like Chloroquine to targeted cancer therapies.[2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[4] This strongly electron-withdrawing group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and augment binding affinity to biological targets.[2]

This compound combines these two powerful motifs. The 4-aminoquinoline core is famously associated with kinase inhibition and antimalarial activity, while the 6-trifluoromethyl group serves to optimize its drug-like properties.[2][5] Consequently, this compound is a highly sought-after intermediate for synthesizing novel kinase inhibitors, microtubule-targeting agents, and other potential therapeutics, particularly in oncology and infectious diseases.[4][6]

Physicochemical and Structural Properties

A clear understanding of a compound's properties is foundational to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 247113-89-9 | [6] |

| Molecular Formula | C₁₀H₇F₃N₂ | [6] |

| Molecular Weight | 212.17 g/mol | [6] |

| Physical Form | Solid | [7] |

| Melting Point | 202-204 °C | [8] |

| Synonyms | 4-Amino-6-(trifluoromethyl)quinoline | [6] |

| Purity | Typically ≥95% | [7] |

| Storage | Room temperature or 0-8°C, sealed in a dry, well-ventilated place | [2][7] |

Synthesis and Spectroscopic Characterization

While multiple synthetic routes to quinoline derivatives exist, a common and reliable strategy for 4-aminoquinolines involves the preparation of a 4-chloroquinoline intermediate followed by a nucleophilic aromatic substitution (SNAr) with an amine source.[3] This approach offers high yields and versatility.

Proposed Synthetic Pathway

A logical and field-proven two-step synthesis is outlined below, starting from 4-hydroxy-6-(trifluoromethyl)quinoline. This precursor can be synthesized via methods like the Conrad-Limpach or Gould-Jacobs reactions, typically involving the cyclization of a trifluoromethylated aniline with a β-ketoester.[9]

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

Introduction: The Significance of the 4-Aminoquinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)quinolin-4-amine

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of biologically active compounds, including renowned antimalarial, antibacterial, and anticancer agents.[1][2] Among its derivatives, the 4-aminoquinoline framework has proven particularly fruitful in medicinal chemistry. The strategic introduction of a trifluoromethyl (-CF₃) group at the 6-position is a well-established tactic to modulate a molecule's physicochemical properties. The high electronegativity and metabolic stability of the -CF₃ group can enhance lipophilicity, improve binding affinity to biological targets, and block sites of metabolic degradation, thereby improving the overall pharmacokinetic profile of a drug candidate.[3]

This compound is a key building block and intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting infectious diseases and cancers.[4] Its structure allows for further derivatization, making it a valuable starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and widely employed synthetic route to this important compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols for researchers in the field.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy decouples the construction of the core quinoline ring system from the installation of the crucial C4-amino group, allowing for optimization at each stage.

-

Stage 1: Construction of the Quinoline Core. This involves the synthesis of a key intermediate, 4-chloro-6-(trifluoromethyl)quinoline . This is typically accomplished via a Gould-Jacobs type reaction starting from a substituted aniline, followed by a chlorination step.[5][6][7]

-

Stage 2: Installation of the Amino Group. The final target is obtained through a nucleophilic aromatic substitution (SNAr) reaction, where the chloro-substituent at the 4-position of the intermediate is displaced by an amino group.[1][8]

This strategic division provides a reliable and scalable pathway to the desired product.

Part 1: Synthesis of the Key Intermediate, 4-Chloro-6-(trifluoromethyl)quinoline

The construction of the quinoline ring is the foundational part of the synthesis. The Gould-Jacobs reaction is a classic and effective method for preparing 4-hydroxyquinoline derivatives, which are direct precursors to the required 4-chloro intermediate.[5][9][10]

Synthetic Pathway and Mechanistic Rationale

The synthesis begins with 4-(trifluoromethyl)aniline and proceeds through a multi-step, one-pot sequence followed by chlorination.

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 4-(trifluoromethyl)aniline on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[6]

-

Thermal Cyclization: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[6][9] This intramolecular reaction is the hallmark of the Gould-Jacobs synthesis and is often performed in a high-boiling solvent like diphenyl ether to achieve the necessary temperature.[6]

-

Saponification & Decarboxylation: The resulting ethyl 4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate is typically not isolated but is saponified in situ with a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating leads to decarboxylation, yielding 6-(trifluoromethyl)quinolin-4(1H)-one, which exists in tautomeric equilibrium with 4-hydroxy-6-(trifluoromethyl)quinoline.[5][6]

-

Chlorination: The 4-hydroxyquinoline tautomer is converted to the key 4-chloro intermediate using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[8] The hydroxyl group is a poor leaving group; POCl₃ converts it into a dichlorophosphate ester, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

Workflow for 4-Chloro-6-(trifluoromethyl)quinoline Synthesis

Caption: Workflow for the synthesis of the key 4-chloro intermediate.

Experimental Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline

Materials:

-

4-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Hexanes

Procedure:

-

Condensation and Cyclization:

-

In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 120-130°C for 2 hours. Ethanol will be collected in the Dean-Stark trap as it is eliminated.

-

After cooling slightly, add diphenyl ether as a high-boiling solvent.

-

Heat the mixture to reflux (approx. 250-260°C) and maintain for 30-60 minutes. Monitor the reaction progress by TLC.

-

Allow the mixture to cool to approximately 100°C.

-

-

Saponification and Decarboxylation (Performed on the crude cyclization product):

-

This step is often integrated or performed sequentially. While the exact literature procedures vary, a typical approach involves hydrolyzing the ester intermediate with aqueous NaOH, followed by acidification to induce decarboxylation upon heating. For simplicity, we proceed to the chlorination from the 4-hydroxy intermediate formed after cyclization.

-

-

Chlorination:

-

After cooling the cyclization mixture, dilute it with hexanes to precipitate the crude 6-(trifluoromethyl)quinolin-4(1H)-one. Filter the solid, wash with hexanes, and dry.

-

Carefully add the crude solid to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) at 0°C.

-

Slowly heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4-chloro-6-(trifluoromethyl)quinoline.

-

Part 2: Synthesis of this compound

The final step is the conversion of the 4-chloro intermediate to the target 4-aminoquinoline via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale: The SNAr Pathway

Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the quinoline system is activated towards nucleophilic substitution at the C2 and C4 positions.[11][12] This is because the ring nitrogen is electron-withdrawing and can stabilize the negative charge of the intermediate formed during the reaction. The presence of the additional, powerful electron-withdrawing -CF₃ group on the benzene ring further enhances the electrophilicity of the C4 carbon.

The SNAr mechanism proceeds via two main steps:

-

Addition: A nucleophile (in this case, an ammonia source) attacks the electron-deficient carbon atom at the 4-position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge is delocalized onto the electronegative nitrogen atom and across the ring system.

-

Elimination: The aromaticity is restored by the elimination of the leaving group (chloride ion), yielding the final substituted product.[14][15]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism for SNAr amination.

Comparative Analysis of Amination Conditions

The choice of amine source and reaction conditions can significantly impact the yield and purity of the final product.

| Amine Source | Solvent | Catalyst/Additive | Temperature | Advantages / Disadvantages |

| Ammonium Hydroxide | Ethanol / Water | None | Reflux | Readily available; reaction can be slow; requires pressure vessel for higher temperatures. |

| Ammonia (gas) | Dioxane / Alcohols | None | Sealed Tube, >100°C | High concentration of nucleophile; requires specialized equipment (pressure vessel). |

| Formamide | Neat or High-boiling solvent | None | High Temp (>150°C) | Acts as both solvent and ammonia source; can lead to formylated byproducts.[16] |

| Sodium Azide -> Reduction | DMF / DMSO | None | Moderate | Forms 4-azido intermediate, which is then reduced (e.g., by H₂/Pd or PPh₃/H₂O); multi-step but often clean.[17][18] |

Experimental Protocol 2: Synthesis of this compound

This protocol uses ammonium hydroxide in a pressure vessel, a common and effective method.

Materials:

-

4-Chloro-6-(trifluoromethyl)quinoline

-

Ammonium hydroxide (28-30% solution)

-

Ethanol or 1,4-Dioxane

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

In a sealable pressure vessel, dissolve 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) in ethanol or 1,4-dioxane.

-

Add an excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).

-

Seal the vessel tightly.

-

-

Heating:

-

Heat the reaction mixture to 120-140°C with stirring for 12-24 hours. Caution: This reaction generates high pressure. Use an appropriate pressure vessel and conduct the reaction behind a blast shield.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase again with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results for this compound |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol [19] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Characteristic signals for aromatic protons and the amine protons. The proton at C5 will likely appear as a doublet coupled to the proton at C7. The proton at C2 will be a doublet coupled to the proton at C3. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 213.06 |

Conclusion

The synthesis of this compound is a well-established process that hinges on the reliable construction of the quinoline core via a Gould-Jacobs reaction, followed by a highly efficient nucleophilic aromatic substitution. The electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group are key to activating the C4 position for the crucial amination step. By understanding the mechanistic principles behind each transformation and carefully controlling the reaction conditions, researchers can effectively produce this versatile and valuable building block for application in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ablelab.eu [ablelab.eu]

- 11. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]

6-(Trifluoromethyl)quinolin-4-amine molecular weight

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of this compound, a key building block for drug discovery and materials science. We will delve into its core properties, present logical synthetic strategies, detail protocols for its characterization and handling, and explore its applications for researchers, scientists, and drug development professionals. This document is designed to serve as a practical, field-proven resource, grounding theoretical concepts in established laboratory practice.

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is classified as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and versatile substitution points have made it a foundational component in a vast array of approved therapeutics, from antimalarials to kinase inhibitors.[2][3] The true power of this scaffold is unlocked through strategic functionalization.

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance the drug-like properties of a molecule.[4][5] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][6] this compound combines this powerful functional group with the proven quinoline core, creating a versatile and highly valuable intermediate for the synthesis of next-generation pharmaceuticals and functional materials.[7]

Core Physicochemical Properties

Accurate characterization of a molecule's physical properties is fundamental to its application in research and development. These parameters govern solubility, reactivity, and behavior in biological systems.

Molecular Identity and Key Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃N₂ | [7][8][9] |

| Molecular Weight | 212.17 g/mol | [7][8][9] |

| CAS Number | 247113-89-9 | [7][8][10] |

| IUPAC Name | This compound | [11] |

| Common Synonyms | 4-Amino-6-(trifluoromethyl)quinoline | [7][8] |

| Appearance | (Typically an off-white to yellow solid) | General observation |

| Storage Conditions | Sealed in a dry environment, Room Temp or 0-8°C | [7][8] |

Molecular Structure

The structure combines the aromatic, basic quinoline nucleus with a potent electron-withdrawing group at the 6-position and a nucleophilic amino group at the 4-position. This specific arrangement dictates its reactivity and potential as a pharmacophore.

Caption: Structure of this compound.

Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method

Lipophilicity is a critical parameter in drug design, influencing absorption and distribution. The causality behind this experiment is to quantify how the compound partitions between an oily (n-octanol) and a watery (aqueous buffer) phase, mimicking its behavior in the body.

Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the PBS buffer. This pre-saturation prevents volume changes during the experiment.

-

Standard Curve: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the aqueous buffer and measure their absorbance at the compound's λ_max using a UV-Vis spectrophotometer to generate a standard curve.

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS buffer.

-

Equilibration: Vigorously shake the vial for 1 hour to ensure thorough mixing and partitioning. Subsequently, centrifuge the vial to achieve a clean separation of the two phases.

-

Concentration Measurement: Carefully sample the aqueous phase and measure its absorbance. Determine the concentration using the standard curve.

-

Calculation: The concentration in the n-octanol phase is determined by mass balance (initial concentration - final aqueous concentration). The partition coefficient P is the ratio of the concentration in octanol to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[6]

Synthesis and Structural Verification

While numerous methods exist for quinoline synthesis, a common and practical approach for producing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Proposed Synthetic Workflow

The rationale for this workflow is its efficiency and the commercial availability of starting materials. The key step is the displacement of a good leaving group (chloride) by an amine source, a well-established and reliable transformation.

Caption: Proposed workflow for synthesis and verification.

Protocol: HPLC Analysis for Purity Assessment

This protocol provides a self-validating system for assessing the purity of the final compound, which is critical for ensuring reproducible results in subsequent applications.

Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). Degas both solvents.

-

Column: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Core Applications in Drug Discovery

The unique electronic and structural features of this compound make it a valuable starting point for several research avenues.

Scaffold for Kinase Inhibitor Development

The 4-aminoquinoline motif is a known "hinge-binder" for many protein kinases, which are critical targets in oncology.[12] The amino group can form key hydrogen bonds with the kinase hinge region, while the quinoline core occupies the ATP-binding pocket. The 6-trifluoromethyl substituent can be used to probe deeper pockets, enhance potency, and improve metabolic stability.[7][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. 247113-89-9|this compound|BLD Pharm [bldpharm.com]

- 11. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(trifluoromethyl)quinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a versatile scaffold in the design of targeted therapeutics, particularly in oncology. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this and related quinoline derivatives.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold and the Trifluoromethyl Moiety

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The 4-aminoquinoline subset, in particular, has proven to be a fertile ground for the development of targeted therapies.[3][4]

The strategic incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy to enhance key pharmacological properties.[5] This electron-withdrawing group can significantly improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets.[6] The synergy between the 4-aminoquinoline core and the 6-trifluoromethyl substituent in this compound makes it a compound of considerable interest for the development of novel therapeutics.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-6-(trifluoromethyl)quinoline | [3] |

| CAS Number | 247113-89-9 | [3] |

| Molecular Formula | C₁₀H₇F₃N₂ | [3] |

| Molecular Weight | 212.17 g/mol | [3] |

| Appearance | Powder to crystalline, White/Yellow/Orange | [2] |

| Melting Point | 151–155 °C | [2] |

| Storage | 0-8°C | [3] |

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from a suitable aniline precursor. A plausible and commonly employed route involves the initial synthesis of the key intermediate, 4-chloro-6-(trifluoromethyl)quinoline, followed by a nucleophilic aromatic substitution (SNA) reaction to introduce the 4-amino group.

Synthesis of the Key Intermediate: 4-Chloro-6-(trifluoromethyl)quinoline

A generalized workflow for this synthesis is as follows:

Caption: Generalized synthetic workflow for 4-chloro-6-(trifluoromethyl)quinoline.

Protocol: Synthesis of this compound from 4-Chloro-6-(trifluoromethyl)quinoline

The final step in the synthesis is the amination of the 4-chloroquinoline intermediate. This is typically achieved by reacting the chloro-derivative with a source of ammonia under elevated temperature and pressure.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Amination: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, excess).

-

Heating: Heat the reaction mixture to a temperature between 120-150°C for several hours (typically 12-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Biological Activity and Potential Therapeutic Applications

The structural features of this compound strongly suggest its potential as a modulator of key biological pathways, particularly those involved in cancer progression.

Kinase Inhibition: A Primary Mode of Action

The 4-anilinoquinoline scaffold is a well-known "hinge-binder" that can effectively target the ATP-binding site of various protein kinases.[7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a common driver of cancer. Derivatives of 4-aminoquinoline have been extensively investigated as inhibitors of several important kinase families, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[1]

-

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: A central signaling pathway that governs cell growth, metabolism, and survival.

While direct kinase profiling data for this compound is not extensively published, its structural similarity to known kinase inhibitors makes it a prime candidate for investigation against a panel of cancer-relevant kinases.

Caption: Proposed mechanism of action via kinase inhibition.

Anticancer Potential

Given its likely role as a kinase inhibitor, this compound is a promising candidate for development as an anticancer agent.[3] Its potential therapeutic applications could span a range of solid tumors where the targeted kinases are known to be dysregulated.

Experimental Protocols for Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental protocols are required.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determine the direct inhibitory effect of the compound on a panel of purified kinases.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

-

Materials:

-

Purified recombinant kinases of interest.

-

Kinase-specific substrates.

-

ATP.

-

Kinase assay buffer.

-

This compound (serially diluted).

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

White, opaque 384-well plates.

-

-

Procedure:

-

Add 2.5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of a mixture containing the kinase and its substrate in the assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

-

Cell-Based Proliferation Assay

This assay evaluates the effect of the compound on the growth and viability of cancer cell lines.

Protocol: MTT Assay

-

Materials:

-

Cancer cell lines of interest (e.g., A549, MCF-7).

-

Cell culture medium and supplements.

-

This compound (serially diluted).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well clear tissue culture plates.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.[9]

-

Cellular Target Engagement and Mechanism of Action

To confirm that the compound inhibits the intended kinase within a cellular context, a Western blot analysis of downstream signaling pathways is essential.

Protocol: Western Blot for Phosphorylated Kinase Substrates

-

Materials:

-

Cancer cell line with high expression of the target kinase.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against the phosphorylated and total forms of the target kinase or its downstream substrate.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated form of the target protein relative to the total protein level indicates target engagement and inhibition.[10]

-

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel targeted therapies, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its structure strongly suggests a mechanism of action centered on kinase inhibition. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and related compounds.

Future research should focus on a broad kinase profiling to identify the specific targets of this compound, followed by in-depth cellular and in vivo studies to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential clinical development.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Spectroscopic Guide to 6-(Trifluoromethyl)quinolin-4-amine: In-Depth Characterization for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for 6-(Trifluoromethyl)quinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block for various therapeutic agents, its unambiguous structural confirmation is paramount. This document details the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the complete characterization of this molecule. Written for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation, complete with detailed, self-validating protocols.

Introduction to this compound

This compound belongs to a class of quinoline derivatives that are pivotal in pharmaceutical research. The quinoline scaffold itself is found in a wide array of biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF₃) group at the 6-position is a strategic choice in medicinal chemistry. This group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic properties of the molecule.[3][4] These characteristics make trifluoromethylated quinolines promising candidates for developing novel therapeutics, including antimalarial and anticancer agents.[5][6]

Molecular Structure & Physicochemical Properties

A thorough understanding of the molecule's structure and properties is the foundation of any spectroscopic analysis.

Caption: IUPAC numbering of the this compound core.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 247113-89-9 | N/A |

| Molecular Formula | C₁₀H₇F₃N₂ | N/A |

| Molecular Weight | 212.17 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| logP (Predicted) | ~2.5 - 3.5 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Theoretical Principles & Experimental Causality

The choice to run multinuclear NMR experiments is dictated by the compound's structure. ¹H NMR maps the proton environment, ¹³C NMR defines the carbon skeleton, and ¹⁹F NMR provides a highly sensitive and specific signal for the trifluoromethyl group. The electron-withdrawing nature of the CF₃ group and the electron-donating nature of the NH₂ group create a distinct electronic environment, leading to a predictable dispersion of signals across the aromatic region of the spectra.[7]

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data. A self-validating system includes checking solvent purity and instrument calibration before analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, or 20-25 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, inside a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly show exchangeable N-H protons.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

-

Instrumentation & Setup:

-

Use a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.[8]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[9]

-

Acquire a standard 1D proton spectrum. For ¹³C and ¹⁹F spectra, select the appropriate acquisition parameters, noting that ¹⁹F NMR often requires a wider spectral width.[10]

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[11] For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is typically used.[12]

Data Interpretation & Analysis

While experimental spectra for this specific molecule are not widely published, a robust prediction can be made based on data from closely related analogs like 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[1][13]

-

¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

-

The protons on the pyridine ring (H-2, H-3) will be influenced by the adjacent nitrogen and the C4-amine group.

-

The protons on the carbocyclic ring (H-5, H-7, H-8) will show splitting patterns characteristic of a tri-substituted benzene ring. The H-5 and H-7 protons, being ortho to the electron-withdrawing CF₃ group, are expected to be shifted downfield.

-

The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. In DMSO-d₆, this signal is often observed around δ 5.0-6.0 ppm. In ultra-pure samples, N-H protons can sometimes show coupling, but this is rare.[14]

-

-

¹³C NMR: Ten signals are expected for the carbon skeleton.

-

The carbon of the C F₃ group will appear as a distinct quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~270-280 Hz.[10]

-

The C-6 carbon, directly attached to the CF₃ group, will also show a quartet (²JCF), but with a much smaller coupling constant (~30-35 Hz).[10]

-

The remaining aromatic carbons will appear in the typical δ 110-150 ppm range. The C-4 carbon, bearing the amino group, will be significantly shielded.

-

-

¹⁹F NMR: This is a simple but powerful experiment for fluorinated compounds.

Data Summary Table

Table 2: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.5 - 8.7 | d | H-2 |

| ~6.7 - 6.9 | d | H-3 | |

| ~8.2 - 8.4 | d | H-5 | |

| ~7.8 - 8.0 | dd | H-7 | |

| ~7.6 - 7.8 | d | H-8 | |

| ~5.5 - 6.5 | br s | NH₂ | |

| ¹³C | ~123 | q, ¹JCF ≈ 274 Hz | CF₃ |

| ~125 | q, ²JCF ≈ 32 Hz | C-6 | |

| Other signals | Aromatic Carbons | ||

| ¹⁹F | ~ -63 | s | CF₃ |

Note: These are predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary slightly.

Caption: A streamlined workflow for comprehensive NMR characterization.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which validates the molecular formula.

Principles & Ionization Choices

For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice. ESI typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[15] The basic nitrogen atoms of the quinoline ring and the amino group are readily protonated in the ESI source.

Experimental Protocol: High-Resolution MS (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the spectrum in positive ion mode. Set the mass analyzer to a high-resolution setting to obtain accurate mass measurements (typically with <5 ppm mass error).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical calculated mass for C₁₀H₈F₃N₂⁺.

Data Interpretation

-

Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺.

-

Fragmentation: While ESI is soft, some fragmentation can be induced. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like HCN from the pyridine ring.[16][17] The C-CF₃ bond is strong, but fragmentation involving the loss of fluorine (M-19) or HF (M-20) might be possible under certain conditions.[15]

Table 3: Predicted Mass Spectrometry Data

| Ion Species | Calculated Exact Mass | Expected m/z |

| [M] | 212.0561 | 212.06 |

| [M+H]⁺ | 213.0639 | 213.06 |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Principles & Diagnostic Frequencies

Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. For this compound, the key diagnostic regions are for the N-H bonds of the amine, the C-F bonds of the trifluoromethyl group, and the various bonds within the aromatic quinoline core.[18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for data accuracy.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Spectral Interpretation

Based on data from analogous structures, the following key absorptions are expected[1][19]:

-

N-H Stretching: The primary amine (NH₂) will show two characteristic medium-to-sharp bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹.

-

C=C and C=N Stretching: The aromatic quinoline ring will exhibit several sharp bands in the 1500-1650 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the NH₂ group is expected around 1590-1620 cm⁻¹.

-

C-F Stretching: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching modes. These are often the most intense peaks in the spectrum.

Table 4: Key FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | Symmetric & Asymmetric Stretch | N-H (Primary Amine) |

| 3000 - 3100 | Stretch | Aromatic C-H |

| 1500 - 1650 | Stretch | Aromatic C=C and C=N |

| 1590 - 1620 | Bend (Scissoring) | N-H (Primary Amine) |

| 1100 - 1350 | Stretch | C-F (Trifluoromethyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring.

Principles & Electronic Transitions

The conjugated π-system of the quinoline core allows for π → π* electronic transitions upon absorption of UV radiation. The position of the maximum absorbance (λ_max) is sensitive to the substituents on the ring. The electron-donating amino group and the electron-withdrawing trifluoromethyl group will influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted quinoline.[20][21]

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Spectrum Acquisition: Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Spectral Interpretation

Quinoline derivatives typically exhibit two or three main absorption bands corresponding to π → π* transitions. For this compound, absorption maxima are expected in the 250-350 nm range. The exact λ_max values and molar absorptivity (ε) can be used for quantitative analysis and to monitor reactions.[22]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| Transition Type | Expected λ_max Range (nm) |

| π → π | ~250 - 280 |

| π → π | ~320 - 350 |

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through a multi-technique approach. NMR (¹H, ¹³C, ¹⁹F) spectroscopy provides definitive structural elucidation, HRMS confirms the elemental composition, FT-IR identifies key functional groups, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. The protocols and interpretive guidelines presented here form a robust framework for researchers, ensuring the quality and integrity of data for this important pharmaceutical building block. This self-validating system of analysis is critical for advancing drug discovery and development programs that rely on the unique properties of fluorinated quinolines.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. colorado.edu [colorado.edu]

- 13. researchgate.net [researchgate.net]

- 14. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. people.whitman.edu [people.whitman.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. researchgate.net [researchgate.net]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. beilstein-archives.org [beilstein-archives.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Trifluoromethyl)quinolin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(trifluoromethyl)quinolin-4-amine (CAS No. 247113-89-9). As a critical building block in medicinal chemistry and drug development, unequivocal structural confirmation of this molecule is paramount.[1] This document serves as an in-depth resource for researchers and scientists, offering a detailed interpretation of the NMR spectra based on established principles of chemical shifts, spin-spin coupling, and substituent effects. While fully assigned, peer-reviewed spectral data for this specific compound is not widely published, this guide presents a robust, predicted analysis grounded in foundational NMR theory and data from analogous structures. Furthermore, it furnishes a detailed, field-proven experimental protocol for acquiring high-quality NMR data, ensuring that researchers can independently validate these findings.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a cornerstone in pharmacology, found in numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the 4-amino group provides a key synthetic handle for further functionalization. This compound thus represents a highly valuable intermediate for the synthesis of novel therapeutic agents.[1]

Given its importance, unambiguous characterization is essential. NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. This guide provides the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of this specific quinoline derivative, enabling researchers to confirm its identity and purity with confidence.

Molecular Structure and NMR Assignment Framework

To facilitate a clear and precise discussion of the NMR spectra, a standardized numbering system for the quinoline ring is essential. The structure and numbering convention for this compound are depicted below. This framework will be used for all subsequent spectral assignments.

References

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Quinoline Scaffolds

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethylquinolines

The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold is a pivotal strategy in modern medicinal chemistry.[1] This modification is not a trivial substitution but a deliberate design choice to modulate the physicochemical properties of the parent molecule, thereby enhancing its drug-like characteristics. The unique electronic properties of the CF3 group—namely its high electronegativity and metabolic stability—can significantly improve a compound's metabolic profile, lipophilicity, and binding affinity to biological targets.[1][2][3]

The quinoline core is a versatile heterocyclic scaffold found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and antimalarial applications.[4][5] When combined, the trifluoromethylated quinoline structure often yields compounds with improved potency, selectivity, and pharmacokinetic profiles compared to their non-fluorinated analogs. Understanding the core physicochemical properties of these molecules is therefore essential for researchers, scientists, and drug development professionals to rationally design and optimize new therapeutic agents.

This technical guide provides a comprehensive overview of the key physicochemical properties of trifluoromethylquinolines, detailing the causality behind experimental choices for their determination and presenting validated protocols and data to support drug discovery efforts.

Lipophilicity (LogP & LogD): Balancing Permeability and Potency

Lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6] It governs a molecule's ability to traverse lipid cell membranes, influences its distribution into tissues, and affects its interaction with target proteins.[7] The trifluoromethyl group is one of the most lipophilic substituents used in drug design, and its incorporation into a quinoline scaffold significantly increases the molecule's lipophilicity.[2][8] This property is quantified by the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH).[6]

Experimental Determination of Lipophilicity

Accurate experimental determination is crucial, as computational models may not fully capture the complex electronic and steric interactions of these molecules.[9] The two gold-standard methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[10][11]

Causality: The choice of n-octanol and water creates a biphasic system that mimics the hydrophilic and lipophilic environments in the body. Mutual saturation of the solvents before the experiment is critical to prevent volume changes during partitioning, ensuring the equilibrium measurement is accurate.

Step-by-Step Methodology:

-

System Preparation: Prepare a two-phase system by mixing n-octanol and water. Shake vigorously to ensure mutual saturation and allow the phases to separate completely.

-

Sample Addition: Dissolve a known amount of the trifluoromethylquinoline in the phase in which it is more soluble. The concentration should be below the saturation limit in both phases.

-

Partitioning: Combine the two phases in a separatory funnel and shake until equilibrium is reached (typically for several hours at a constant temperature).

-

Phase Separation: Allow the mixture to stand, ensuring a clear and complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully sample each phase. Determine the concentration of the trifluoromethylquinoline in both the n-octanol and aqueous phases using a validated analytical technique like UV-Vis spectroscopy or HPLC.[1]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[1]

Caption: Workflow for LogP determination using the Shake-Flask method.

The RP-HPLC method is a high-throughput alternative that correlates a compound's retention time on a lipophilic stationary phase with its LogP value.[7][12] It is particularly advantageous for compounds with high lipophilicity or low aqueous solubility.[12]

Causality: The stationary phase (e.g., C18) mimics a lipophilic environment. The mobile phase is aqueous. Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. A calibration curve built with compounds of known LogP values allows for the accurate determination of the LogP of the test compound.

Step-by-Step Methodology:

-

System Setup: Use an HPLC system with a reverse-phase column (e.g., C18 or LC-ABZ). The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[13]

-

Calibration: Prepare a set of standard compounds with well-established LogP values that span the expected range of the test compound.

-